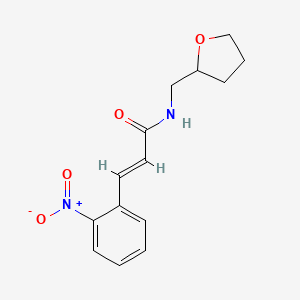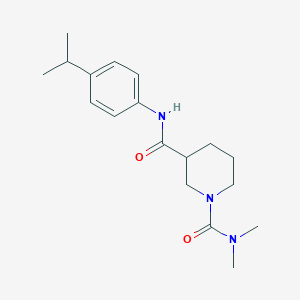![molecular formula C20H22N4O4 B5460654 5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5460654.png)
5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-N-methyl-1,2,4-oxadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-N-methyl-1,2,4-oxadiazole-3-carboxamide” is a solid, white substance . It has been used in the field of medicinal chemistry, particularly in the development of potential antibacterial and antifungal agents .
Synthesis Analysis
This compound has been synthesized in excellent yields via the reaction of naproxenoyl chloride with different amino compounds . The structure of the obtained products was confirmed by their IR, NMR, and mass spectrum .Molecular Structure Analysis
The molecular structure of this compound is well-defined, with a molecular formula of C30H27N3O3 . The structure was confirmed using 1H-NMR and 13C NMR .Chemical Reactions Analysis
The compound has been involved in various chemical reactions during its synthesis. For instance, the lactone function in the oxazolone ring was opened upon treatment of a compound with p-toluidine in ethanol under reflux .Physical and Chemical Properties Analysis
The compound is a solid, white substance with a melting point of 258–260°C . Its IR, 1H-NMR, 13C NMR, and mass spectrum have been recorded .Mécanisme D'action
Orientations Futures
The compound and its derivatives have potential for further exploration in the field of medicinal chemistry, particularly as potential antibacterial and antifungal agents . Further studies could focus on optimizing its synthesis, exploring its mechanism of action, and evaluating its safety and efficacy in biological systems.
Propriétés
IUPAC Name |
5-[[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]methyl]-N-methyl-1,2,4-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-21-20(25)19-22-18(28-23-19)12-24-7-8-27-17(11-24)15-4-3-14-10-16(26-2)6-5-13(14)9-15/h3-6,9-10,17H,7-8,11-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWDYYACSUDKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NOC(=N1)CN2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5460583.png)
![2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-(4-methylphenyl)ethanone;hydrobromide](/img/structure/B5460588.png)
![(1H-imidazol-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5460593.png)
![N-(2-bicyclo[2.2.1]heptanyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5460600.png)
![7-hydroxy-3-(4-methoxyphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5460606.png)
![4-nitro-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5460614.png)
![[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5460618.png)
![3-[(2-fluorobenzyl)thio]-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5460623.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5460630.png)
![3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5460642.png)
![1-[2-(4-fluorophenyl)ethyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5460663.png)

![4-{1-[2-(1-azepanyl)-2-oxoethyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5460676.png)
